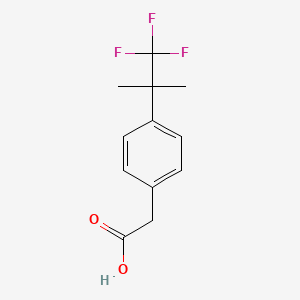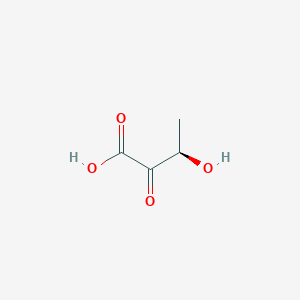
(R)-3-Hydroxy-2-oxobutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Hydroxy-2-oxobutanoic acid is an organic compound that plays a significant role in various biochemical processes It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy-2-oxobutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of 3-oxo-2-butenoic acid using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C to maintain the integrity of the chiral center.
Industrial Production Methods
In industrial settings, the production of ®-3-Hydroxy-2-oxobutanoic acid can be scaled up using biocatalytic processes. Enzymes such as dehydrogenases are employed to catalyze the reduction of keto acids to hydroxy acids with high enantioselectivity. This method is preferred due to its efficiency and the ability to produce large quantities of the compound with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Hydroxy-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 3-oxo-2-butanoic acid.
Reduction: The keto group can be reduced to form 3-hydroxy-2-butanoic acid.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: 3-oxo-2-butanoic acid
Reduction: 3-hydroxy-2-butanoic acid
Substitution: Various halogenated or aminated derivatives
Applications De Recherche Scientifique
®-3-Hydroxy-2-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the biosynthesis of amino acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of ®-3-Hydroxy-2-oxobutanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as dehydrogenases, which catalyze its conversion to other metabolites. The molecular targets include various enzymes involved in amino acid biosynthesis, and the pathways affected are primarily those related to energy production and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-oxopentanoic acid
- 3-Hydroxy-2-oxobutanoic acid (S-enantiomer)
- 3-Hydroxy-2-oxopropanoic acid
Uniqueness
®-3-Hydroxy-2-oxobutanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Compared to its S-enantiomer, the R-enantiomer may exhibit different reactivity and interaction with enzymes, leading to varied biological effects. Its role in specific metabolic pathways also sets it apart from other similar compounds.
Propriétés
Numéro CAS |
68862-42-0 |
|---|---|
Formule moléculaire |
C4H6O4 |
Poids moléculaire |
118.09 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-2-oxobutanoic acid |
InChI |
InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8)/t2-/m1/s1 |
Clé InChI |
QWZIITCYKKSZGN-UWTATZPHSA-N |
SMILES isomérique |
C[C@H](C(=O)C(=O)O)O |
SMILES canonique |
CC(C(=O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-](/img/structure/B13137634.png)
![2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B13137638.png)
![1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13137645.png)
![4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
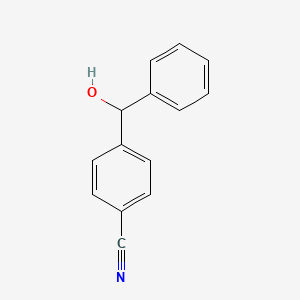
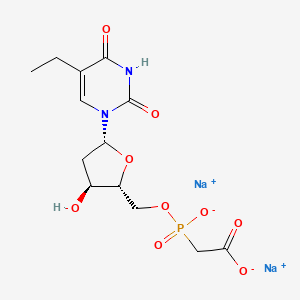
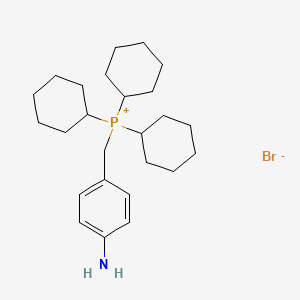

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)
![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)



